molecular formula C14H12Cl2O2 B1328128 {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol CAS No. 1017782-50-1

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol

Cat. No.: B1328128
CAS No.: 1017782-50-1
M. Wt: 283.1 g/mol
InChI Key: VZNPXLIWVIDMPX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain biochemical pathways, leading to its observed effects. detailed information on its exact mechanism of action is limited and requires further research .

Comparison with Similar Compounds

Similar Compounds

    {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol: C14H12Cl2O2

    {4-[(3,4-Dichlorophenoxy)methyl]phenyl}ethanol: C14H12Cl2O2

    {4-[(3,4-Dichlorophenoxy)methyl]phenyl}propanol: C15H14Cl2O2

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

[4-[(3,4-dichlorophenoxy)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c15-13-6-5-12(7-14(13)16)18-9-11-3-1-10(8-17)2-4-11/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNPXLIWVIDMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649791
Record name {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-50-1
Record name {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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